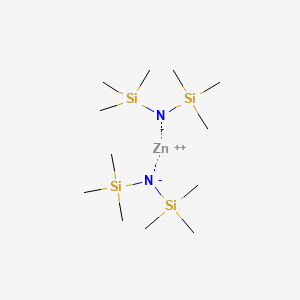

六甲基二硅基酰胺锌

描述

科学研究应用

薄膜和纳米颗粒合成:六甲基二硅基酰胺锌用于薄膜和纳米颗粒的合成。例如,它用于生长透明导电氧化物 Zn-In-Sn-O (ZITO) 薄膜,该薄膜表现出高电导率和光学透明度。这些薄膜有利于制造聚合物发光二极管 (J. Ni 等人,2005 年)。此外,它还可用作氧化锌纳米颗粒生产的前体,以其六方闪锌矿结构和量子尺寸效应而著称 (M. Salavati-Niasari、F. Davar 和 M. Mazaheri,2008 年)。

化学气相沉积 (CVD):在化学气相沉积中,六甲基二硅基酰胺锌用于在 Si(100) 上创建无碳 ZnO 薄膜。这些薄膜表现出高度取向性和前体的干净分解 (L. Saraf 等人,2007 年)。

分子成像和传感器开发:六甲基二硅基酰胺锌有助于开发用于成像细胞死亡的分子探针。这些复合物选择性地靶向死亡和垂死的哺乳动物细胞,使其适用于临床前分子成像应用 (A. Plaunt、K. M. Harmatys、W. Wolter、M. Suckow 和 B. D. Smith,2014 年)。

电子器件:该化合物在电子器件的开发中找到了应用,特别是在为有机发光二极管 (LED) 创建电致发光材料方面。这些材料的结构和电子特性对其在 LED 中的性能至关重要 (G. Yu、Shiwei Yin、Yunqi Liu、Z. Shuai 和 Daoben Zhu,2003 年)。

催化:六甲基二硅基酰胺锌也参与催化过程。例如,其衍生物用于氢化硅烷化反应,展示了其在有机金属化学和催化中的用途 (Marcel Kahnes、H. Görls、L. González 和 M. Westerhausen,2010 年)。

阻挡层和传感器应用:它用作等离子体增强原子层沉积中氧化锌层的先驱。这些层对于气体阻挡层和传感器应用非常重要,展示了其在材料科学和工程中的多功能性 (L. Mai 等人,2020 年)。

未来方向

作用机制

Target of Action

For instance, zinc-dependent histone deacetylases (HDACs) are a family of 11 nonredundant isoforms that catalyze the dynamic reversal of posttranslationally modified acyl-lysine residues back to lysine .

Mode of Action

It’s known that zinc has three primary biological roles: catalytic, structural, and regulatory . As an essential component of numerous enzymes, zinc plays a crucial role in various biochemical reactions.

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

A study on orally administered zinc in humans showed that zinc exhibits a regular recycling in the digestive tract, with the first cycle occurring after 14 hours and subsequent ones appearing at regular intervals of approximately 12 hours .

Result of Action

Zinc is known to play a critical role in cellular homeostasis and has been increasingly spotlighted in the context of disease development .

属性

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Zinc bis[bis(trimethylsilyl)amide] a unique catalyst?

A1: Zinc bis[bis(trimethylsilyl)amide] exhibits a unique Lewis acid/Brønsted base cooperative catalysis mechanism. [, ] This dual functionality stems from the Lewis acidic zinc center and the Brønsted basic bis(trimethylsilyl)amide ligands. This synergy allows it to activate both electrophilic and nucleophilic reaction partners simultaneously, enabling transformations that are challenging to achieve with traditional catalysts. For example, it efficiently catalyzes the direct alkynylation of nitrones, a reaction with significant synthetic utility. []

Q2: Are there any specific structural features of Zinc bis[bis(trimethylsilyl)amide] influencing its reactivity?

A2: Yes, the structure of Zinc bis[bis(trimethylsilyl)amide] plays a crucial role in its reactivity. Studies reveal that the bis[N-(trimethylsilyl)iminobenzoyl]phosphanide units, when coordinated to Zinc, exhibit almost completely equalized bond lengths. [] This bond equalization suggests a high degree of delocalization within the ligand framework, potentially enhancing its ability to stabilize reactive intermediates during catalysis. Furthermore, the steric bulk provided by the trimethylsilyl groups can influence the selectivity of reactions by hindering access to certain reaction sites.

Q3: Beyond catalysis, what other applications has Zinc bis[bis(trimethylsilyl)amide] found?

A3: Zinc bis[bis(trimethylsilyl)amide] acts as a precursor for synthesizing heteroleptic zinc complexes with potential applications in materials science. [] Reactions with β-ketoiminates, bulky aryl-substituted β-diiminates, and donor-functionalised alcohols yield various heteroleptic complexes. These complexes have been investigated as single-source precursors for depositing zinc oxysulfide (Zn(O,S)) thin films via aerosol-assisted chemical vapor deposition (AACVD). [] Zn(O,S) is a promising material for buffer layers in thin-film photovoltaic devices.

Q4: What analytical techniques are employed to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives?

A4: A range of analytical techniques is used to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives. These include:

- NMR spectroscopy (1H, 13C, 31P): Provides information about the structure, bonding, and dynamics of the compounds. [, ]

- X-ray diffraction: Used to determine the solid-state structures of the complexes, offering insights into their coordination geometry and bond lengths. [, , ]

- Elemental Analysis: Confirms the elemental composition of the synthesized compounds. []

- Thermogravimetric analysis (TGA): Evaluates the thermal stability and decomposition behavior of the complexes, which is crucial for assessing their suitability as CVD precursors. []

- X-ray photoelectron spectroscopy (XPS) & Energy-dispersive X-ray analysis (EDX): Used to analyze the elemental composition and chemical states of the deposited Zn(O,S) thin films. []

- Scanning electron microscopy (SEM) & UV/Vis Spectroscopy: Employed to study the surface morphology, film thickness, and optical properties of the deposited materials. []

Q5: Have there been any computational studies on Zinc bis[bis(trimethylsilyl)amide] or its derivatives?

A5: Yes, density functional theory (DFT) calculations, specifically the B3LYP method, have been used to study Bis[N-(trimethylsilyl)iminobenzoyl]phosphanides. [] These calculations provided valuable insights into the electronic structure and bonding within these complexes. The theoretical results showed good agreement with experimental observations, further validating the use of computational methods in understanding these systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)